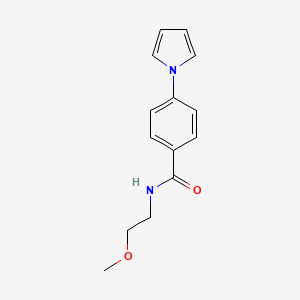![molecular formula C11H22N2O3 B4894761 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is not fully understood. However, it is believed to exert its effects through modulation of cellular signaling pathways, particularly those involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide in lab experiments is its potential as a bioactive compound. It has been extensively studied for its potential therapeutic effects, particularly in the fields of inflammation and cancer. Additionally, the synthesis method has been optimized to produce high yields and purity of the compound. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Future Directions
There are a number of future directions for research on 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action and to determine its potential use in the treatment of inflammatory diseases. Additionally, there is interest in its potential as an anticancer agent, particularly in the treatment of solid tumors. Further studies are needed to determine its efficacy in vivo and to optimize dosing regimens. Finally, there is interest in its potential as an antioxidant and its ability to modulate cellular signaling pathways. Further studies are needed to determine its potential use in the prevention and treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide involves the reaction of 4-hydroxycyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then reacted with 4-bromobutanal to form the final compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has been used extensively in scientific research due to its potential as a bioactive compound. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antioxidant and its ability to modulate cellular signaling pathways.
properties
IUPAC Name |
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c12-13-11(16)9(5-6-14)7-8-1-3-10(15)4-2-8/h8-10,14-15H,1-7,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZTYPEWOHMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CCO)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)